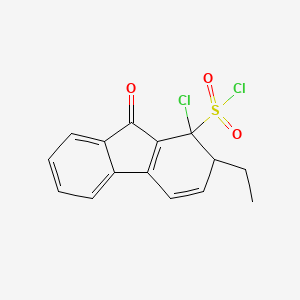![molecular formula C9H15N B14640712 4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane CAS No. 52378-82-2](/img/structure/B14640712.png)
4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-2-methylidene-7-azabicyclo[410]heptane is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane can be achieved through several methods. One common approach involves the cyclopropanation of aza-1,6-enynes using a transition-metal-free, radical oxidation methodology. This method enables the formation of functionalized azabicyclo[4.1.0]heptane derivatives under mild conditions . The reaction typically involves the use of specific reagents and conditions to ensure high yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, scaling up the synthesis process, and ensuring the availability of high-purity starting materials and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation and the nature of the starting material.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidative cyclopropanation of aza-1,6-enynes can yield azabicyclo[4.1.0]heptane-2,4,5-triones .
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism by which 4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane exerts its effects involves interactions with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into binding sites on enzymes and receptors, modulating their activity. This can lead to changes in biochemical pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Azabicyclo[4.1.0]heptane: Shares a similar bicyclic structure but lacks the dimethyl and methylidene groups.
7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom in the ring system instead of nitrogen.
Uniqueness
4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl and methylidene groups enhances its reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
52378-82-2 |
|---|---|
Molekularformel |
C9H15N |
Molekulargewicht |
137.22 g/mol |
IUPAC-Name |
4,4-dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C9H15N/c1-6-4-9(2,3)5-7-8(6)10-7/h7-8,10H,1,4-5H2,2-3H3 |
InChI-Schlüssel |
ZXQUVIYTLGHFTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2C(N2)C(=C)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


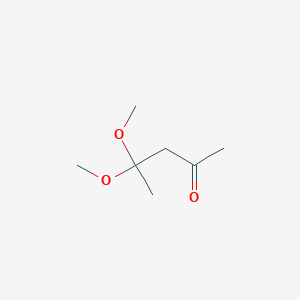
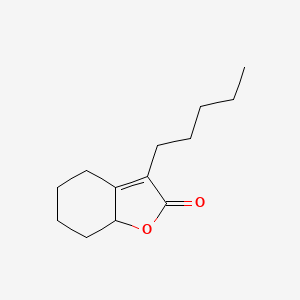
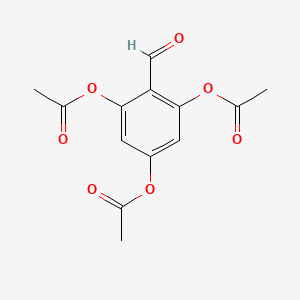
![5-(Chloromethyl)-3-[(cyclohex-1-en-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14640647.png)
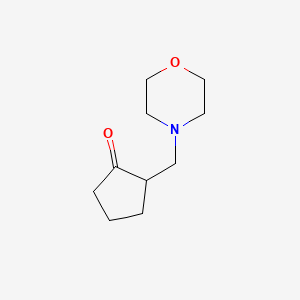
![(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-[1,3]thiazolo[4,5-b]quinolin-3-ium-2-yl)prop-2-enylidene]-[1,3]thiazolo[4,5-b]quinoline;bromide](/img/structure/B14640662.png)
methanone](/img/structure/B14640666.png)

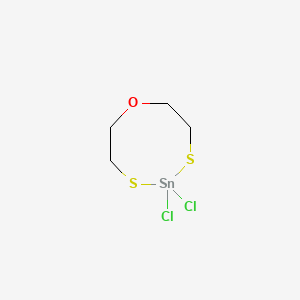
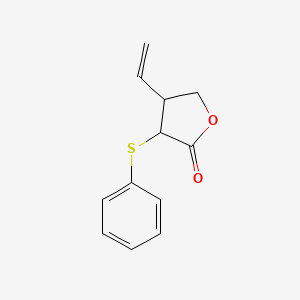
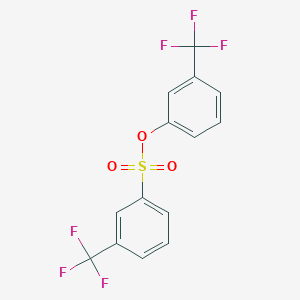
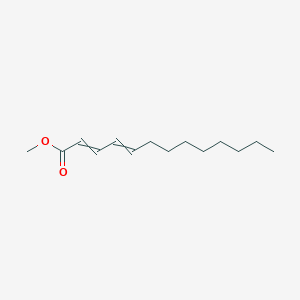
methanide](/img/structure/B14640717.png)
